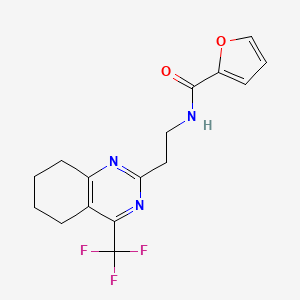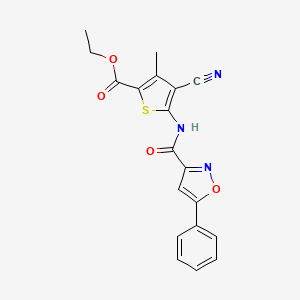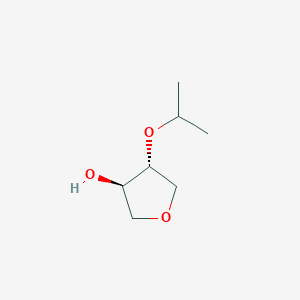![molecular formula C15H19NO3S B2398474 (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797286-87-3](/img/structure/B2398474.png)
(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene were not found, it’s important to note that chemical synthesis often involves the use of various techniques and methodologies, depending on the complexity of the molecule . The synthesis process can involve reactions such as condensation, reduction, oxidation, and many others .
Molecular Structure Analysis
The molecular structure of a compound like (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be analyzed using various techniques such as X-ray diffraction, NMR spectroscopy, and computational methods . These techniques can provide detailed information about the arrangement of atoms, the length and angle of chemical bonds, and the overall geometry of the molecule .
Chemical Reactions Analysis
The chemical reactions involving (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be studied using various analytical techniques. These reactions can involve changes in the molecule’s structure, formation of new compounds, or interactions with other molecules . Understanding these reactions can provide insights into the compound’s reactivity, stability, and potential applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can be determined through various experimental methods. These properties can include melting point, boiling point, solubility, reactivity, and others. Understanding these properties is crucial for predicting the compound’s behavior under different conditions .
Aplicaciones Científicas De Investigación
Molecular Recognition and Host-Guest Chemistry
Research has demonstrated the importance of spherical shape complementarity in molecular recognition, especially in the complexation of bicyclic azoalkanes with p-sulfonatocalix[4]arene. This interaction is crucial for the formation of deep inclusion complexes, showcasing the specificity of host-guest chemistry in aqueous solutions (Bakirci, Nau, & Koner, 2005).
Synthetic Methodologies
In synthetic chemistry, the structure of interest has been involved in the synthesis of various complex molecules:
- The development of nonpeptide antagonists for substance P (NK1) receptors indicates the compound's utility in creating selective receptor antagonists (Snider et al., 1991).
- Carbapenem antibiotics synthesis, highlighting a methodological approach to sulfonyl group incorporation, reflects its relevance in antibiotic development and β-lactamase inhibitory activity (Tamura et al., 1987).
Antiviral and Antibacterial Applications
- A study on sulfonamide derivatives incorporating azabicyclo[3.2.1]octane and phenyl-propyl scaffolds discusses their potential as HIV-1 C-C chemokine receptor 5 (CCR5) antagonists, highlighting their significance in antiviral research (Supuran, 2011).
Anticancer Research
- Synthesis of sulfonyl esters and their testing against various cancer cell lines, including cervical and breast carcinoma, point towards the compound's potential in developing anticancer therapies. These compounds have demonstrated strong in vitro anticancer activities with significant selectivity (Muškinja et al., 2019).
Cognitive Function and Neuropharmacology
- 5-HT4 receptor agonists' effects on learning impairment induced by scopolamine in mice showcase the relevance of compounds structurally related to "(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene" in modulating cognitive functions and potentially treating related disorders (Lelong, Lhonneur, Dauphin, & Boulouard, 2003).
Safety And Hazards
Direcciones Futuras
The future directions for research on (1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene could involve further exploration of its properties, potential applications, and mechanisms of action. Advances in techniques and methodologies can also open up new avenues for research .
Propiedades
IUPAC Name |
8-(2-methoxy-5-methylphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-11-6-9-14(19-2)15(10-11)20(17,18)16-12-4-3-5-13(16)8-7-12/h3-4,6,9-10,12-13H,5,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELGXVVJMZVILQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N2C3CCC2C=CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-((2-methoxy-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2398391.png)
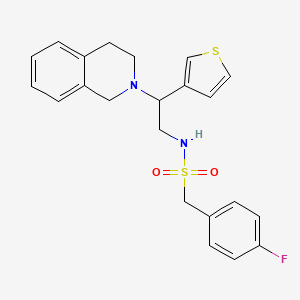
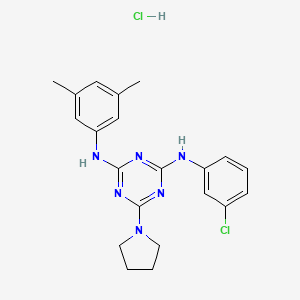
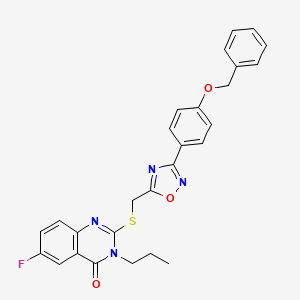
![5-allyl-N-(3-methoxybenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2398396.png)
![2-[2-[4-[3-(4-Tert-butylphenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2398397.png)
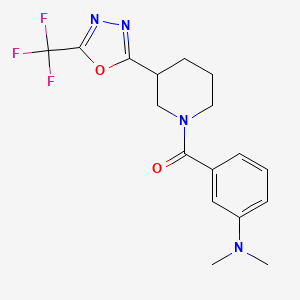
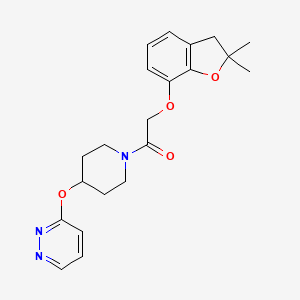
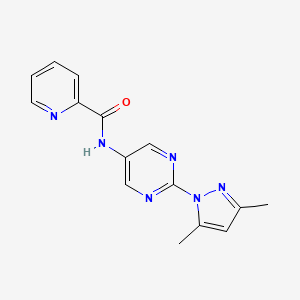
![N-[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-2-methylpropyl]prop-2-enamide](/img/structure/B2398401.png)
